N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that integrates multiple functional groups and heterocycles. This compound is notable for its potential biological applications, particularly in medicinal chemistry. It features a furan carboxamide structure linked to a thiazolo[5,4-c]pyridine moiety and a sulfonyl group derived from 2,3-dihydrobenzo[b][1,4]dioxin.
The compound can be classified within the broader category of thiazole derivatives, which are known for their diverse biological activities. It is synthesized through various chemical pathways that involve the manipulation of aromatic and heterocyclic compounds. The structural complexity of this compound suggests potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves several steps:
These synthetic routes are characterized by their reliance on traditional organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.
The molecular structure of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can be represented using various structural formulas:
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4
YGBRPQLRLSZYKK-UHFFFAOYSA-N
This compound exhibits significant structural complexity due to its multiple rings and functional groups which contribute to its chemical properties and biological activities.
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can participate in various chemical reactions typical for compounds containing amide bonds and heterocycles:
These reactions are critical for exploring the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide may involve:
Understanding these mechanisms is crucial for developing therapeutic applications targeting specific diseases.
The physical properties of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide include:
Chemical properties include potential reactivity patterns typical for amides and heterocycles under various reaction conditions.
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide shows promise in several scientific fields:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2